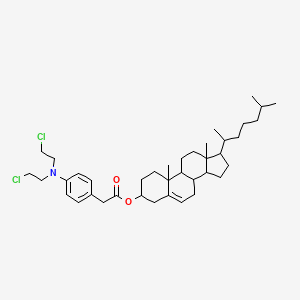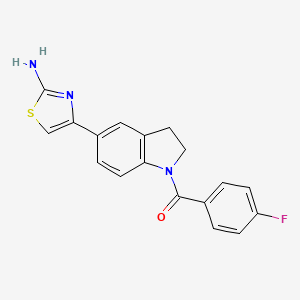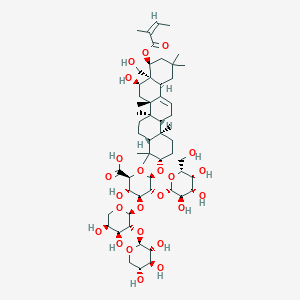
Fenesterin.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenesterina es un compuesto sintético con la fórmula química C23H36N2O2. Es conocido por sus aplicaciones en varios campos, incluyendo la medicina y la industria. Fenesterina es particularmente reconocida por su papel como inhibidor de la 5-alfa reductasa, lo que la hace valiosa en el tratamiento de afecciones como la hiperplasia prostática benigna y la alopecia androgenética.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Fenesterina se sintetiza a través de un proceso de varios pasos que involucra la formación de su estructura principal seguida de modificaciones del grupo funcional. La síntesis generalmente comienza con la preparación del esqueleto esteroideo, que luego se modifica para introducir los grupos funcionales necesarios. Los reactivos comunes utilizados en la síntesis incluyen tert-butilamina, anhídrido acético y varios catalizadores para facilitar las reacciones.
Métodos de Producción Industrial
En entornos industriales, la producción de Fenesterina involucra reactores químicos a gran escala donde las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El proceso incluye pasos como la cristalización, la filtración y la purificación para obtener el producto final. Se implementan medidas de control de calidad para garantizar que el compuesto cumpla con los estándares requeridos para el uso farmacéutico.
Análisis De Reacciones Químicas
Tipos de Reacciones
Fenesterina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Fenesterina puede oxidarse para formar varios derivados oxidados.
Reducción: Puede reducirse para formar diferentes formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir varios alcoholes.
Aplicaciones Científicas De Investigación
Fenesterina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo en estudios de química esteroidea e inhibición enzimática.
Biología: Fenesterina se estudia por sus efectos en los procesos celulares y la actividad enzimática.
Medicina: El compuesto se utiliza en el tratamiento de la hiperplasia prostática benigna y la alopecia androgenética debido a su capacidad para inhibir la 5-alfa reductasa.
Industria: Fenesterina se utiliza en el desarrollo de productos farmacéuticos y como un compuesto de referencia en los procesos de control de calidad.
Mecanismo De Acción
Fenesterina ejerce sus efectos inhibiendo la enzima 5-alfa reductasa, que es responsable de convertir la testosterona en dihidrotestosterona (DHT). Al bloquear esta conversión, Fenesterina reduce los niveles de DHT, aliviando así los síntomas asociados con afecciones como la hiperplasia prostática benigna y la alopecia androgenética. Los objetivos moleculares incluyen la enzima 5-alfa reductasa y las vías del receptor de andrógenos.
Comparación Con Compuestos Similares
Compuestos Similares
Finasterida: Otro inhibidor de la 5-alfa reductasa utilizado para afecciones médicas similares.
Dutasterida: Un inhibidor más potente de la 5-alfa reductasa con un espectro más amplio de actividad.
Singularidad
Fenesterina es única en su afinidad de unión específica y selectividad para la enzima 5-alfa reductasa tipo II. Esta selectividad la hace particularmente eficaz en el tratamiento de afecciones que están específicamente mediadas por esta enzima, como la hiperplasia prostática benigna y la alopecia androgenética.
Conclusión
Fenesterina es un compuesto versátil con aplicaciones significativas en medicina, química, biología e industria. Su capacidad para inhibir la 5-alfa reductasa la convierte en una herramienta valiosa en el tratamiento de diversas afecciones y un tema de investigación científica continua.
Propiedades
Fórmula molecular |
C39H59Cl2NO2 |
|---|---|
Peso molecular |
644.8 g/mol |
Nombre IUPAC |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C39H59Cl2NO2/c1-27(2)7-6-8-28(3)34-15-16-35-33-14-11-30-26-32(17-19-38(30,4)36(33)18-20-39(34,35)5)44-37(43)25-29-9-12-31(13-10-29)42(23-21-40)24-22-41/h9-13,27-28,32-36H,6-8,14-26H2,1-5H3 |
Clave InChI |
SPJCRMJCFSJKDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)
![Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate](/img/structure/B12294786.png)

![4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride](/img/structure/B12294793.png)
![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)
![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)
![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)

![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)

